molecular formula C22H29N3O2 B11465011 2,2',2',6',6'-pentamethylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,4'-piperidine]-5-one

2,2',2',6',6'-pentamethylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,4'-piperidine]-5-one

Cat. No.: B11465011
M. Wt: 367.5 g/mol
InChI Key: LGIABOLBJXWIES-UHFFFAOYSA-N
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Description

2,2’,2’,6’,6’-pentamethylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,4’-piperidine]-5-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its multiple fused rings and the presence of both oxygen and nitrogen atoms within its framework. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’,6’,6’-pentamethylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,4’-piperidine]-5-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen and oxygen atoms, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,2’,2’,6’,6’-pentamethylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,4’-piperidine]-5-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: The compound’s stability and unique structure make it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs targeting specific pathways.

    Industry: Its chemical properties may be exploited in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2,2’,2’,6’,6’-pentamethylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,4’-piperidine]-5-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-tetramethylpiperidine: A simpler compound with a similar piperidine ring but lacking the spirocyclic structure.

    2,2,6,6-tetramethylpiperidine-1-oxyl: An oxidized derivative with notable stability and reactivity.

Uniqueness

The uniqueness of 2,2’,2’,6’,6’-pentamethylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,4’-piperidine]-5-one lies in its spirocyclic structure, which imparts significant rigidity and stability. This makes it distinct from other compounds with similar functional groups but different structural frameworks.

Properties

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

2,2',2',6',6'-pentamethylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,4'-piperidine]-5-one

InChI

InChI=1S/C22H29N3O2/c1-19(2)12-22(13-20(3,4)24-19)21(5)17-15(10-11-25(21)18(26)27-22)14-8-6-7-9-16(14)23-17/h6-9,23-24H,10-13H2,1-5H3

InChI Key

LGIABOLBJXWIES-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(N1)(C)C)C3(C4=C(CCN3C(=O)O2)C5=CC=CC=C5N4)C)C

Origin of Product

United States

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